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Compound of Interest

Compound Name: Niclosamide

Cat. No.: B1684120

Introduction

Cancer Stem Cells (CSCs) are a subpopulation of cells within a tumor that possess
characteristics of self-renewal and differentiation, driving tumor growth, metastasis, and
resistance to conventional therapies.[1] The persistence of these cells is a primary cause of
cancer recurrence.[2][3][4] Targeting breast cancer stem-like cells (BCSCs) therefore
represents a promising therapeutic strategy.[2][3][4] Niclosamide, an FDA-approved
anthelmintic drug, has been identified as a potent agent against BCSCs.[2][3][4][5] It disrupts
multiple critical signaling pathways that are aberrantly activated in CSCs, including Wnt/[3-
catenin, STAT3, Notch, and mTOR.[6][7][8][9][10] These application notes provide a summary
of the in vitro effects of niclosamide on BCSCs and detailed protocols for key experimental
assays.

Data Presentation: In Vitro Efficacy of Niclosamide on
Breast Cancer Stem-Like Cells

The following tables summarize the quantitative effects of niclosamide on various breast
cancer cell lines, focusing on its impact on stem-like characteristics.

Table 1: Effect of Niclosamide on Sphere Formation and Stem Cell Population
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. Niclosamide .
Cell Line . Duration Effect Reference
Concentration

60% decrease in
MCF7 SP 3uM 48 h ) [3]
spheroid area

Decreased Side
MCF7 5uM Not Specified Population (SP) [2][3]

fraction

Decreased Side
MDA-MB-231 5uM Not Specified Population (SP) [2][3]
fraction

Suppression of
MDA-MB-231 100 pM Not Specified CD44+/CD24- [7]
population

Table 2: Induction of Apoptosis by Niclosamide
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. Niclosamide . Apoptotic
Cell Line . Duration Reference
Concentration Effect

Significant
increase in

MCF7 SPS 3uM 72 h ] [2][31[5]
apoptotic cell
death

~50% of cells
MDA-MB-231 showed
100 pM 6h ) [7]
CSCs apoptotic

properties (IC50)

Dose-dependent

increase in
4T1 1.25-10 uM 24 h ) [9]
apoptosis (13.7%
to 31.3%)
Significant
PC-3, DU145,
induction of
MDA-MB-231, T- 1.2-2.4uM 24 h ] [11]
47D apoptotic DNA

fragmentation

Table 3: Impact of Niclosamide on Key Signaling Pathways
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. Niclosamide Pathway Key Molecular
Cell Line(s) . Reference
Concentration  Affected Changes

Suppression of

MDA-MB-231,
_ LRP6, p-LRPS,
Hs578T, MDA- 1.5 uM Whnt/(3-catenin ] [8]
[3-catenin, C-
MB-468 -
myc, survivin
2LMP, SUM159, ] Reduced LRP6,
Wnt/B-catenin, )
HCC1187, 0.25-4 pM [-catenin, p- [6][12]
STAT3
HCC1143 STAT3
Suppressed p-
MDA-MB-231 STATS,
100 uM , STATS, [7]
CSCs Apoptosis ]
increased Bax
Inhibition of
target genes
Breast Cancer N Whnt, Notch, ]
Not Specified Cyclin D1 (33%), [3]
SPS Hedgehog
Hesl (57%),
PTCH (79%)
Inhibition of
STAT3 signaling,
] ] increased E-
BT474 (cisplatin- )
] 1uM STAT3, EMT cadherin, [13]
resistant)
decreased N-
cadherin &
vimentin
Visualizations

Experimental Workflow
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Workflow for evaluating niclosamide's effect on BCSCs.
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Niclosamide inhibits Wnt/p-catenin and STAT3 pathways.
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Logical relationship of niclosamide's anti-BCSC activity.

Protocol 1: Breast Cancer Stem Cell Enrichment via

Sphere Formation Assay

This protocol is used to enrich for and culture BCSCs, which are capable of forming three-

dimensional spheroids (mammospheres) in non-adherent, serum-free conditions.

Materials:

e Breast cancer cell lines (e.g., MCF7, MDA-MB-231)

e DMEM/F12 medium

e B-27 supplement

e Human Epidermal Growth Factor (hEGF) (20 ng/mL final concentration)

» Basic Fibroblast Growth Factor (bFGF) (10 ng/mL final concentration)
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Penicillin-Streptomycin

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Ultra-low attachment plates or flasks
Procedure:

e Prepare Sphere Formation Medium: To 96.97 mL of DMEM/F12 base medium, add 2 mL of
B-27 supplement, 1 mL of Penicillin-Streptomycin, 20 uL of bFGF, and 10 pL of hEGF.[14]

e Prepare Single-Cell Suspension:
o Culture breast cancer cells to 80-90% confluency in standard tissue culture flasks.
o Wash cells with PBS and detach them using Trypsin-EDTA.
o Neutralize trypsin with serum-containing medium and centrifuge the cells.

o Resuspend the cell pellet in sphere formation medium and pass through a 40-um cell
strainer to ensure a single-cell suspension.

o Perform a cell count using a hemocytometer.
e Plating:

o Dilute the single-cell suspension in sphere formation medium to a final concentration of
2,000-5,000 cells/mL.[14] The optimal density should be determined for each cell line.

o Plate the cells onto ultra-low attachment 6-well or 24-well plates.[14]
 Incubation and Treatment:

o Incubate the plates at 37°C in a 5% CO:2 humidified incubator for 4-5 days to allow primary
spheres to form.
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o After sphere formation, add Niclosamide at desired final concentrations (e.g., 1 uM, 3 pM,
5 uM). A DMSO vehicle control should be run in parallel.

o Continue incubation for the desired treatment duration (e.g., 48-72 hours).

e Analysis:

o Visually inspect and quantify the number and size of spheres (typically >50-60 pum in
diameter) under a microscope.

o Images can be captured and analyzed using software like ImageJ to measure sphere area
or diameter. A significant reduction in sphere number or size in niclosamide-treated wells
compared to the control indicates inhibition of self-renewal.

Protocol 2: Apoptosis Assessment by Annexin
VIPropidium lodide (Pl) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis
following niclosamide treatment.

Materials:

BCSCs (as spheres or dissociated cells) treated with Niclosamide

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and
Binding Buffer)

e PBS

Flow cytometer
Procedure:
e Cell Collection:

o Collect spheres from both control and niclosamide-treated wells by gentle centrifugation
(e.g., 200 x g for 5 minutes).
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o Wash the spheres with cold PBS.

o Dissociate the spheres into a single-cell suspension using Trypsin-EDTA, followed by
gentle trituration.

e Staining:

[e]

Count the cells and resuspend approximately 1-5 x 10° cells in 100 pL of 1X Binding
Buffer.

[e]

Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.

o

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

[¢]

Add 400 uL of 1X Binding Buffer to each tube.

e Flow Cytometry Analysis:
o Analyze the samples on a flow cytometer within one hour of staining.
o Set up quadrants based on unstained and single-stained controls.

o Interpretation:

Lower-Left (Annexin V- / PI-): Live cells

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

Upper-Right (Annexin V+ / Pl+): Late apoptotic/necrotic cells

Upper-Left (Annexin V- / Pl+): Necrotic cells

o Calculate the percentage of total apoptotic cells (early + late) and compare treated
samples to the vehicle control.[2][3]

Protocol 3: Western Blotting for Signaling Protein
Expression
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This protocol is used to detect changes in the expression and phosphorylation status of key
proteins in pathways like Wnt/3-catenin and STAT3 after niclosamide treatment.

Materials:

BCSCs treated with Niclosamide

o RIPA buffer with protease and phosphatase inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

e PVDF membrane

o Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-LRP6, anti-B-catenin, anti-Bcl-2,
anti-Bax, anti-Actin)

o HRP-conjugated secondary antibodies

e Enhanced Chemiluminescence (ECL) substrate

e Imaging system

Procedure:

¢ Protein Extraction:

o

Harvest and wash BCSC pellets with cold PBS.

[¢]

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13]

o

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

[e]

Collect the supernatant containing the protein lysate.
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e Protein Quantification:
o Determine the protein concentration of each sample using a BCA assay.
e SDS-PAGE and Transfer:
o Load equal amounts of protein (e.g., 20-30 pg) from each sample onto an SDS-PAGE gel.
o Run the gel to separate proteins by size.
o Transfer the separated proteins from the gel to a PVDF membrane.[13]
e Immunoblotting:

o Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-
specific antibody binding.[13]

o Incubate the membrane with the desired primary antibody (diluted in blocking buffer)
overnight at 4°C with gentle agitation.

o Wash the membrane three times with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

[e]

Wash the membrane again three times with TBST.
o Detection:
o Apply ECL substrate to the membrane.
o Capture the chemiluminescent signal using an imaging system.

o Analyze band intensity relative to a loading control (e.g., B-actin) to quantify changes in
protein expression. A decrease in p-STAT3, LRP6, and B-catenin would confirm
niclosamide's mechanism of action.[7][8]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.spandidos-publications.com/10.3892/ol.2021.12927
https://www.spandidos-publications.com/10.3892/ol.2021.12927
https://www.benchchem.com/product/b1684120?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.5c02545
https://pmc.ncbi.nlm.nih.gov/articles/PMC5173121/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Selectively Targeting Breast Cancer Stem Cells by 8-Quinolinol and Niclosamide - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Drug Screening Identifies Niclosamide as an Inhibitor of Breast Cancer Stem-Like Cells -
PMC [pmc.ncbi.nim.nih.gov]

4. Drug screening identifies niclosamide as an inhibitor of breast cancer stem-like cells -
PubMed [pubmed.ncbi.nim.nih.gov]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
6. Effect of niclosamide on basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
7. pubs.acs.org [pubs.acs.org]

8. Niclosamide sensitizes triple-negative breast cancer cells to ionizing radiation in
association with the inhibition of Wnt/3-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

9. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces
Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]

10. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking
multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

11. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6
Degradation and Inhibiting the Wnt/B-Catenin Pathway | PLOS One [journals.plos.org]

12. aacrjournals.org [aacrjournals.org]
13. spandidos-publications.com [spandidos-publications.com]
14. Isolation of cancer stem cells by sphere formation assay [protocols.io]

To cite this document: BenchChem. [Application Notes: Niclosamide for the Inhibition of
Breast Cancer Stem-Like Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684120#niclosamide-for-inhibiting-breast-cancer-
stem-like-cells-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9570236/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570236/
https://www.researchgate.net/publication/256932121_Drug_Screening_Identifies_Niclosamide_as_an_Inhibitor_of_Breast_Cancer_Stem-Like_Cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC3776833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3776833/
https://pubmed.ncbi.nlm.nih.gov/24058587/
https://pubmed.ncbi.nlm.nih.gov/24058587/
https://pdfs.semanticscholar.org/a4e2/a405bf03da9864318f9228c8e76b69221ecb.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3981919/
https://pubs.acs.org/doi/10.1021/acsomega.5c02545
https://pmc.ncbi.nlm.nih.gov/articles/PMC5173121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5173121/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0085887
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0085887
https://pmc.ncbi.nlm.nih.gov/articles/PMC3777479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3777479/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0029290
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0029290
https://aacrjournals.org/mct/article/13/4/800/91713/Effect-of-Niclosamide-on-Basal-like-Breast
https://www.spandidos-publications.com/10.3892/ol.2021.12927
https://www.protocols.io/view/isolation-of-cancer-stem-cells-by-sphere-formation-bp2l6n3edgqe/v1
https://www.benchchem.com/product/b1684120#niclosamide-for-inhibiting-breast-cancer-stem-like-cells-in-vitro
https://www.benchchem.com/product/b1684120#niclosamide-for-inhibiting-breast-cancer-stem-like-cells-in-vitro
https://www.benchchem.com/product/b1684120#niclosamide-for-inhibiting-breast-cancer-stem-like-cells-in-vitro
https://www.benchchem.com/product/b1684120#niclosamide-for-inhibiting-breast-cancer-stem-like-cells-in-vitro
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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